molecular formula C16H10F3NO B11837520 2-(2-(Trifluoromethoxy)phenyl)quinoline

2-(2-(Trifluoromethoxy)phenyl)quinoline

Cat. No.: B11837520
M. Wt: 289.25 g/mol
InChI Key: VYWRAQNTRCCNEJ-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethoxy)phenyl)quinoline is an organic compound with the molecular formula C16H10F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group in the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethoxy)phenyl)quinoline typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a halogenated quinoline with a trifluoromethoxy-substituted phenylboronic acid. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethoxy)phenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-(2-(Trifluoromethoxy)phenyl)quinoline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological processes. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H10F3NO

Molecular Weight

289.25 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]quinoline

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)21-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)20-14/h1-10H

InChI Key

VYWRAQNTRCCNEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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